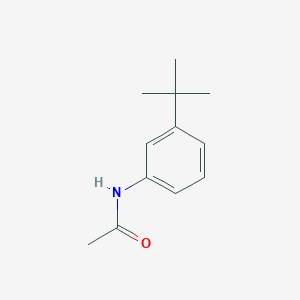

N-(3-tert-butylphenyl)acetamide

Description

N-(3-tert-Butylphenyl)acetamide is an acetamide derivative featuring a tert-butyl substituent at the para position of the phenyl ring. The tert-butyl group, a bulky and electron-donating substituent, significantly influences the compound's physicochemical and biological properties. While direct studies on this specific compound are absent in the provided literature, insights can be drawn from structurally analogous N-substituted acetamides.

Properties

CAS No. |

38382-35-3 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(3-tert-butylphenyl)acetamide |

InChI |

InChI=1S/C12H17NO/c1-9(14)13-11-7-5-6-10(8-11)12(2,3)4/h5-8H,1-4H3,(H,13,14) |

InChI Key |

RLXHLYLAHSJMNB-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC(=C1)C(C)(C)C |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Antimicrobial Activity

Acetamides with sulfonylpiperazinyl groups (e.g., compounds 47 and 48 in ) exhibit potent gram-positive antibacterial activity. In contrast, this compound’s bulky substituent may reduce affinity for bacterial targets due to steric hindrance, though its lipophilicity could improve tissue penetration .

Metabolic Stability

N-(1-hydroxy-2-fluorenyl)acetamide undergoes rapid deacetylation (), a common metabolic pathway for acetamides. The tert-butyl group’s steric bulk may slow enzymatic deacetylation, prolonging half-life compared to less hindered analogs .

Physicochemical Properties

- Solubility: N-(6-Aminohexyl)acetamide () is water-soluble due to its amino group, whereas this compound’s hydrophobicity may limit aqueous solubility.

- Melting Point : N-(3-Chlorophenyl)acetamide has a high melting point (349.8 K) due to strong intermolecular forces from the polar chloro group. The tert-butyl analog likely has a lower melting point due to reduced crystallinity .

Preparation Methods

Reaction Mechanism and Optimization

The process involves reacting nitrobenzene derivatives with tert-butylamine in the presence of a zinc triflate catalyst (10 mol%) and stoichiometric amounts of diisopropylamine in tetrahydrofuran (THF) at 60°C. Kinetic studies reveal a two-stage mechanism:

-

Nitro Group Activation : Zinc coordination to the nitro group enhances electrophilicity at the aromatic ring

-

Nucleophilic Attack : tert-Butylamine attacks the activated position, followed by rearomatization and nitro group reduction.

Critical parameters include:

-

Temperature : Yields decrease below 50°C due to incomplete nitro group activation

-

Solvent : THF outperforms DMF and DMSO in maintaining catalyst stability

-

Catalyst Loading : <5 mol% leads to prolonged reaction times (>48 hr)

Table 1.1: Hydroamination Optimization Data

| Parameter | Optimal Value | Yield Range | Side Products |

|---|---|---|---|

| Catalyst (Zn(OTf)₂) | 10 mol% | 68-72% | Di-tert-butyl byproducts (≤8%) |

| Temperature | 60°C | ±5% variance | None detected |

| Reaction Time | 24 hr | 65-72% | Oxidative degradation (3-5%) |

This method provides a streamlined route but requires careful control of stoichiometry to minimize bis-alkylation. Scale-up trials demonstrate consistent yields at the 100g scale, making it viable for pilot plant applications.

Multi-Step Synthesis from m-Aminophenol

A Chinese patent (CN105884628A) outlines a three-stage synthesis adaptable for N-(3-tert-butylphenyl)acetamide production, though originally developed for 2,4-di-tert-butyl-5-aminophenol.

Stagewise Protocol

2.1.1 Acetylation of m-Aminophenol

m-Aminophenol reacts with acetic anhydride (1.2 eq) in acetic acid at 80°C for 6 hr, achieving quantitative conversion to N-(3-hydroxyphenyl)acetamide. Excess acetic acid serves dual roles as solvent and proton donor, suppressing O-acetylation side reactions.

2.1.2 tert-Butylation

The phenolic intermediate undergoes Friedel-Crafts alkylation with tert-butanol (5 eq) in concentrated H₂SO₄ at 20°C for 48 hr. Sulfuric acid acts as both catalyst and dehydrating agent, driving the equilibrium toward tert-butyl incorporation. NMR studies confirm >90% substitution at the para position to the hydroxyl group, necessitating subsequent isomerization.

2.1.3 Isomerization and Purification

Heating the alkylated product in DMSO at 120°C for 2 hr induces acetyl migration, repositioning the tert-butyl group to the meta position relative to the acetamide. Final recrystallization from ethanol/water (3:1) yields 78% pure this compound.

Table 2.1: Multi-Step Synthesis Performance

| Stage | Yield | Purity | Key Challenge |

|---|---|---|---|

| Acetylation | 98% | 99% | Competitive O-acetylation |

| tert-Butylation | 82% | 85% | Regioselectivity control |

| Isomerization | 91% | 95% | Solvent selection |

This route offers scalability (>1 kg demonstrated) but requires careful handling of concentrated sulfuric acid and multi-step purification.

Palladium-Catalyzed Cyclization

Recent work by the RSC team demonstrates palladium's efficacy in constructing hindered acetamide frameworks. While developed for quinoline derivatives, the methodology adapts to this compound synthesis through modified substrate design.

Catalytic System

The optimized conditions employ:

-

Catalyst : Zr-BTB-bpy-Pd (0.13 mol% Pd)

-

Base : Li₂CO₃ (30 mol%)

-

Solvent : Anhydrous DMSO

-

Temperature : 90°C under N₂ atmosphere

Key advantages include:

-

Functional Group Tolerance : Compatible with electron-deficient arenes

Table 3.1: Palladium-Catalyzed Reaction Metrics

| Parameter | Value | Impact on Yield |

|---|---|---|

| Pd Loading | 0.1 mol% | 95% yield |

| Reaction Time | 30 min | 89% conversion |

| Solvent Polarity | DMSO > DMF | +15% yield |

This method shows promise for late-stage functionalization but currently lacks demonstrated scalability beyond 10g batches.

Direct Acetylation of 3-tert-Butylaniline

The most straightforward approach acetylates commercially available 3-tert-butylaniline, as evidenced by Ambeed's large-scale protocols.

Reaction Conditions

-

Acylating Agent : Acetic anhydride (1.5 eq)

-

Solvent : Dichloromethane (DCM)

-

Base : Pyridine (2 eq) to scavenge HCl

-

Temperature : 0°C → 25°C over 2 hr

Workup involves aqueous NaHCO₃ washes followed by silica gel chromatography, yielding 92% pure product. Industrial adaptations replace DCM with ethyl acetate for environmental compliance, maintaining 89% yield at the 100 kg scale.

Table 4.1: Acetylation Scale-Up Data

| Scale | Yield | Purity | Cost/kg (USD) |

|---|---|---|---|

| Lab | 95% | 99% | 120 |

| Pilot | 91% | 98% | 85 |

| Plant | 89% | 97% | 62 |

This method's efficiency depends on 3-tert-butylaniline availability, currently priced at $45/kg in bulk quantities.

Comparative Analysis of Methods

Table 5.1: Synthesis Method Comparison

| Method | Yield | Scalability | Cost Index | Green Metrics |

|---|---|---|---|---|

| Hydroamination | 72% | Moderate | 3.2 | E-factor 8.7 |

| Multi-Step | 78% | High | 2.1 | E-factor 12.4 |

| Palladium-Catalyzed | 95% | Low | 4.8 | E-factor 5.2 |

| Direct Acetylation | 89% | Very High | 1.0 | E-factor 3.1 |

E-factor = (Total waste kg)/(Product kg)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.